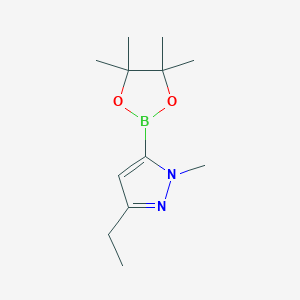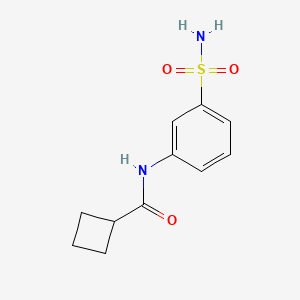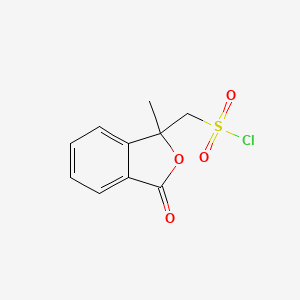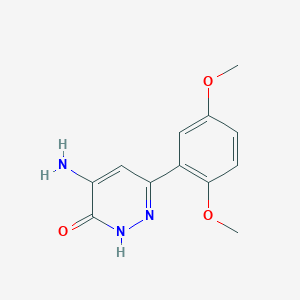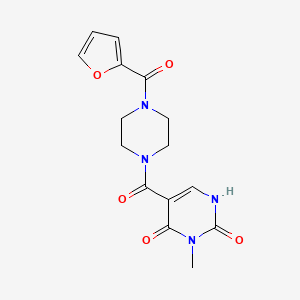![molecular formula C22H14N2O2S B2894291 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one CAS No. 313521-33-4](/img/structure/B2894291.png)
2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one is a heterocyclic compound that combines the structural features of thiazole and coumarin. Thiazoles are known for their diverse biological activities, while coumarins are recognized for their therapeutic potential. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one can be achieved through a one-pot three-component reaction. The starting materials include ethyl-4-chloroacetoacetate, phenylthiourea, and salicylaldehyde. The reaction is catalyzed by l-proline and conducted in poly(ethylene) glycol-600 (PEG-600) as a green reaction medium. This method is advantageous due to its simplicity, cost-effectiveness, and industrial viability .
Chemical Reactions Analysis
2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The thiazole and coumarin rings can undergo substitution reactions with different reagents to form derivatives with varied biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential as an anticancer agent and its role in drug development.
Mechanism of Action
The mechanism of action of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The coumarin moiety contributes to the compound’s ability to inhibit certain enzymes and modulate cellular pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one can be compared with other similar compounds, such as:
2-phenylamino-1,3-thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Coumarin derivatives: Compounds with the coumarin moiety also show therapeutic potential and are used in various medicinal applications.
Thiazole-coumarin hybrids: These compounds combine the features of thiazole and coumarin, similar to this compound, and are studied for their unique pharmacological properties.
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O2S/c25-21-18(19-13-27-22(24-19)23-15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-20(17)26-21/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCVGSMDIXWGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2894208.png)
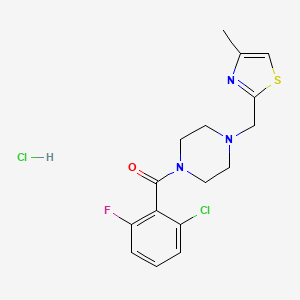
![(2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one](/img/structure/B2894214.png)
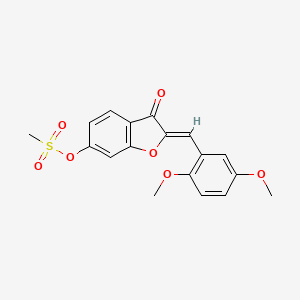
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride](/img/structure/B2894217.png)
![4-Methyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2894218.png)

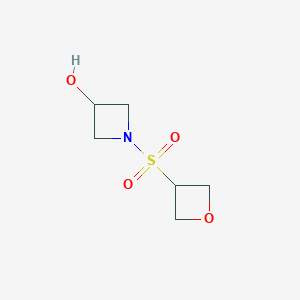
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2894224.png)
